

Introduction: A Cornerstone Intermediate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B1523358

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2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is a pivotal heterocyclic compound that serves as a highly versatile building block in the synthesis of complex, biologically active molecules. Its structure is based on the pyrrolo[2,3-d]pyrimidine core, an analog of purine where the nitrogen atom at position 7 is replaced by a carbon atom, often referred to as 7-deazapurine. This core scaffold is of immense interest in drug discovery, as it effectively mimics the endogenous purine structure of ATP, enabling compounds derived from it to act as competitive inhibitors in the ATP-binding sites of various enzymes, particularly protein kinases.

[1]

The strategic placement of two chlorine atoms at the C2 and C4 positions renders the molecule susceptible to sequential and regioselective nucleophilic substitution, allowing for the controlled introduction of diverse functional groups.[2] Furthermore, the tosyl (p-toluenesulfonyl) group attached to the pyrrole nitrogen (N7) serves a dual purpose: it acts as a robust protecting group, preventing unwanted side reactions at the pyrrole nitrogen, and its electron-withdrawing nature further activates the chlorine atoms, enhancing their reactivity. These features make **2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine** an indispensable intermediate in the development of targeted therapies for a range of diseases, including cancer and autoimmune disorders.[2][3]

Physicochemical and Spectroscopic Profile

The fundamental chemical and physical properties of **2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine** are crucial for its handling, reaction setup, and characterization. A summary of these properties is presented below.

| Property | Value | Source |
|-------------------|--|-----------------|
| IUPAC Name | 2,4-dichloro-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidine | PubChem[4] |
| CAS Number | 934524-10-4 | PubChem[4] |
| Molecular Formula | C ₁₃ H ₉ Cl ₂ N ₃ O ₂ S | PubChem[4] |
| Molecular Weight | 342.2 g/mol | PubChem[4] |
| Appearance | White solid | ChemicalBook[5] |
| Storage | Inert atmosphere, 2-8°C | Achmem[6] |

Spectroscopic Data: The identity and purity of the compound are typically confirmed by spectroscopic methods.

- ¹H NMR (400 MHz, Chloroform-d) δ ppm: 8.14 (d, J = 8.59 Hz, 2H), 7.78 (d, J = 3.79 Hz, 1H), 7.39 (d, J = 8.59 Hz, 2H), 6.70 (d, J = 3.79 Hz, 1H), 2.45 (s, 3H).[5]
- Mass Spectrum (LCMS): [M + H]⁺ m/z 342.[5]

Synthesis: Protecting and Activating the Core Scaffold

The most common and direct synthesis of **2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine** involves the tosylation of the commercially available precursor, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.[2] This reaction is fundamental as it installs the key protecting and activating tosyl group.

Causality Behind the Experimental Design

The choice of reagents and conditions is dictated by the chemical nature of the starting material. The N-H proton of the pyrrole ring in 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine is weakly acidic and requires a base to be removed, generating a nucleophilic anion. This anion then attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl), forming the N-S bond and displacing the chloride leaving group. The selection of the base and solvent system can be adapted for different scales and laboratory setups. For instance, using a strong base like sodium hydroxide with a phase-transfer catalyst facilitates the reaction between the aqueous base and the organic-soluble starting material.^[5] Alternatively, organic bases like N,N-Diisopropylethylamine (DIPEA) in an anhydrous organic solvent like dichloromethane (DCM) provide a homogeneous reaction environment.^[2]

Detailed Synthesis Protocol

The following protocol is a representative method for the preparation of the title compound.

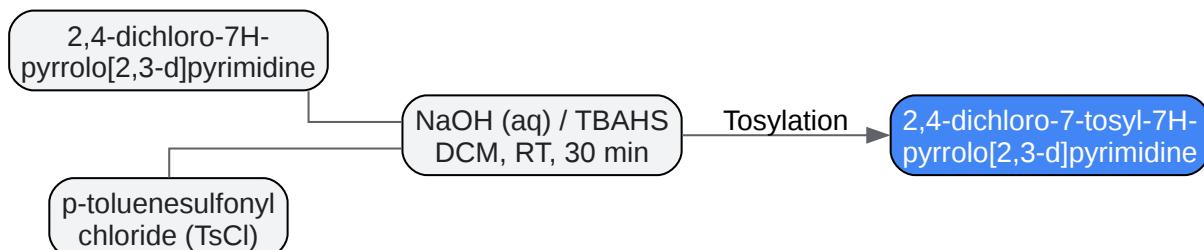
Starting Materials:

- 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.00 g, 5.32 mmol)^[5]
- p-toluenesulfonyl chloride (1.115 g, 5.85 mmol)^[5]
- Dichloromethane (20 mL)^[5]
- 50% aqueous sodium hydroxide solution (1 mL)^[5]
- Tetrabutylammonium hydrogen sulfate (0.090 g, 0.27 mmol)^[5]

Step-by-Step Procedure:

- Dissolve 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, p-toluenesulfonyl chloride, and tetrabutylammonium hydrogen sulfate in dichloromethane at room temperature.^[5]
- Add the 50% aqueous sodium hydroxide solution to the reaction mixture.^[5]
- Stir the mixture vigorously at room temperature for 30 minutes.^[5]
- Upon completion (monitored by TLC), proceed with workup. The organic layer is separated and concentrated by vacuum evaporation.^[5]

- The resulting crude product is purified by column chromatography using 100% dichloromethane as the eluent to yield **2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine** as a white solid (1.76 g, 97% yield).[5]



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Caption: Synthesis of the title compound via tosylation.

Chemical Reactivity: A Platform for Regioselective Functionalization

The primary utility of **2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine** lies in the differential reactivity of its two chlorine atoms, enabling selective functionalization through Nucleophilic Aromatic Substitution (S_NAr) reactions.

Mechanistic Rationale for Regioselectivity

The pyrrolo[2,3-d]pyrimidine ring system is inherently electron-deficient, which facilitates nucleophilic attack. The chlorine atom at the C4 position is significantly more reactive towards nucleophiles than the chlorine at the C2 position. This regioselectivity is a well-established principle for this scaffold and is crucial for its synthetic applications. The greater electrophilicity of the C4 carbon allows for the initial substitution to occur cleanly at this site, leaving the C2-chloro group intact for subsequent transformations if desired.[2]

This selective reactivity allows for a modular approach to building complex molecules. A nucleophile, typically an amine, can be introduced at C4 under controlled conditions. The resulting 2-chloro-4-substituted-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine intermediate can then be

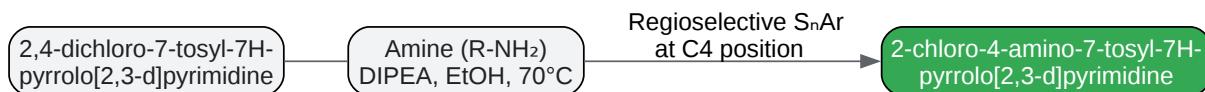
subjected to a second, often more forcing, substitution or a cross-coupling reaction at the C2 position.[2]

Exemplary Reaction: C4-Amination

A key reaction demonstrating this principle is the mono-amination at the C4 position, a common step in the synthesis of kinase inhibitors.[2]

Step-by-Step Protocol:

- A solution of **2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine** (5 g, 14.61 mmol) is prepared in ethanol (80 mL) in a round-bottom flask.[2]
- The desired amine nucleophile, for example, (S)-2,3-dihydro-1H-inden-1-amine (2.335 g, 17.53 mmol), and a non-nucleophilic base such as DIPEA (5.08 mL, 29.2 mmol) are added at room temperature.[2]
- The reaction mixture is heated to 70°C for 12 hours under an inert atmosphere (e.g., argon). [2]
- After cooling, the product, (S)-N-(2-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,3-dihydro-1H-inden-1-amine, can be isolated and purified.



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Caption: Regioselective C4 substitution workflow.

Application in Drug Discovery: Scaffolding for Kinase Inhibitors

The pyrrolo[2,3-d]pyrimidine scaffold is a "privileged" structure in medicinal chemistry, particularly for the development of protein kinase inhibitors.[1] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.

2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is a direct precursor for a wide array of substituted pyrrolo[2,3-d]pyrimidines. By sequentially reacting the C4 and C2 positions, chemists can generate large libraries of compounds for screening. For example, this intermediate has been utilized in the synthesis of potent and selective inhibitors of Leucine-rich repeat kinase 2 (LRRK2), a target for the treatment of Parkinson's disease.^[2] The synthesis of these inhibitors often begins with the selective displacement of the C4-chloride with a chiral amine, followed by further modification at the C2-position to optimize potency and selectivity.^[2]

While the closely related 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is a key intermediate for the JAK inhibitor Tofacitinib, the 2,4-dichloro analog provides access to a broader chemical space, enabling the exploration of structure-activity relationships at two distinct points on the heterocyclic core.^{[7][8]} This flexibility is invaluable for fine-tuning a drug candidate's properties, such as its binding affinity, selectivity profile against other kinases, and pharmacokinetic characteristics.

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- To cite this document: BenchChem. [Introduction: A Cornerstone Intermediate in Modern Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1523358#2-4-dichloro-7-tosyl-7h-pyrrolo-2-3-d-pyrimidine-chemical-properties>

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